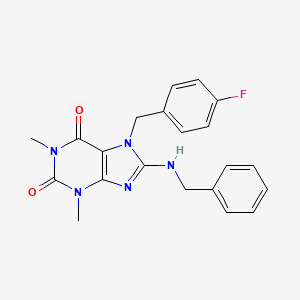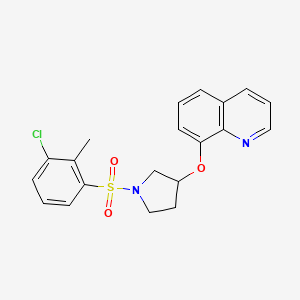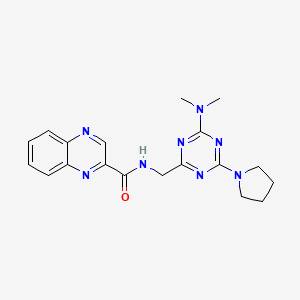![molecular formula C16H14ClN3O5S B2815324 5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034528-06-6](/img/structure/B2815324.png)
5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a unique combination of benzo[d]oxazole and pyrrolidine units. Such compounds often exhibit intriguing biological activities and have found applications in various fields, from pharmaceuticals to materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-chloropyridin-4-ol
Reagent: : 3-chloropyridine
Condition: : Hydrolysis under acidic or basic conditions
Step 2: Synthesis of 3-((3-chloropyridin-4-yl)oxy)pyrrolidine
Reagents: : 3-chloropyridin-4-ol, pyrrolidine
Condition: : Nucleophilic substitution reaction using an organic solvent like DMF (Dimethylformamide)
Step 3: Synthesis of sulfonyl benzo[d]oxazol-2(3H)-one
Reagents: : Benzo[d]oxazol-2(3H)-one, sulfonyl chloride
Condition: : Sulfonation reaction in the presence of a base, such as triethylamine
Step 4: Final Coupling Reaction
Reagents: : 3-((3-chloropyridin-4-yl)oxy)pyrrolidine, sulfonyl benzo[d]oxazol-2(3H)-one
Condition: : Using a coupling agent such as DCC (Dicyclohexylcarbodiimide) in an aprotic solvent
Industrial Production Methods: Industrial-scale synthesis usually involves optimizing these reactions for yield and purity, often leveraging continuous flow techniques and automated synthesis robots to improve reproducibility and scale.
化学反应分析
Types of Reactions:
Oxidation Reactions: : This compound can undergo oxidation reactions at various functional groups, particularly at the pyrrolidine ring and the benzo[d]oxazole moiety.
Reduction Reactions: : Reduction reactions can target the nitro or sulfonyl groups, typically using reducing agents like LiAlH4 or NaBH4.
Substitution Reactions: : Various substitution reactions can occur, especially nucleophilic substitutions at the chloro-pyridine ring.
Common Reagents and Conditions:
Oxidation: : K2Cr2O7 in acidic medium, H2O2 with catalysts
Reduction: : LiAlH4 in dry ether, NaBH4 in methanol
Substitution: : NaOH in water, PPh3 in organic solvents
Major Products Formed:
Oxidation: : Formation of oxo and sulfone derivatives
Reduction: : Amino derivatives
Substitution: : Various substituted pyrrolidine derivatives
科学研究应用
Chemistry: This compound serves as a starting material for the synthesis of more complex molecules. It is also useful in studying reaction mechanisms due to its multifunctional groups.
Biology: In biological research, it can be used as a molecular probe to study enzyme activities, particularly those involving sulfonyl groups. Its potential antimicrobial properties are also being explored.
Medicine: Pharmacological studies investigate its role as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, it finds applications in the development of novel materials, especially polymers with unique electronic properties.
作用机制
The compound exhibits its effects through several pathways:
Binding to Molecular Targets:
It binds to specific enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to the ATP-binding site.
Interference with Cellular Pathways:
Disrupts cellular signaling pathways involving sulfonylation and phosphorylation, leading to altered cellular functions and inducing apoptosis in cancer cells.
相似化合物的比较
Comparison with Other Compounds:
5-((3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one:
Similar structure with a chloro group at a different position on the pyridine ring. This subtle difference can significantly affect its biological activity and binding affinity.
5-((3-((3-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one:
This compound has a fluorine atom instead of chlorine, affecting its lipophilicity and metabolic stability.
Conclusion
5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a versatile compound with significant applications across various fields of science. Its unique chemical structure enables diverse reactivity and potential therapeutic applications, making it a valuable compound for continued research and development.
属性
IUPAC Name |
5-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-8-18-5-3-14(12)24-10-4-6-20(9-10)26(22,23)11-1-2-15-13(7-11)19-16(21)25-15/h1-3,5,7-8,10H,4,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDMZUQDJNTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid](/img/structure/B2815243.png)
![3-(Bromomethyl)benzo[b]thiophene](/img/structure/B2815245.png)
![methyl 2-{2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2815246.png)

![2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2815250.png)

![(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2815253.png)

![2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide](/img/structure/B2815255.png)

![4-acetamido-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2815258.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)
![3-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)
